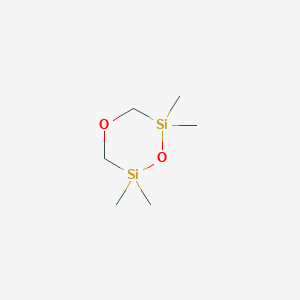

2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane

Description

Properties

IUPAC Name |

2,2,6,6-tetramethyl-1,4,2,6-dioxadisilinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si2/c1-9(2)5-7-6-10(3,4)8-9/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFJZONMDKGSKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(COC[Si](O1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294473 | |

| Record name | 2,2,6,6-tetramethyl-1,4,2,6-dioxadisilinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5833-60-3 | |

| Record name | NSC96795 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,6,6-tetramethyl-1,4,2,6-dioxadisilinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thermal Rearrangement of Linear Disiloxanes

An alternative route involves the thermal rearrangement of linear disiloxanes containing labile substituents. This method, detailed by Molchanova et al., exploits the propensity of certain siloxanes to undergo 1,2-shift rearrangements upon heating:

Synthesis of Linear Precursors :

Rearrangement Conditions :

Heating the linear disiloxane at 150–180°C for 4–6 hours induces a 1,2-shift, where a phosphoryloxy group migrates from silicon to an adjacent carbon, facilitating cyclization:

$$

\text{Linear disiloxane} \xrightarrow{\Delta} \text{2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane} + \text{Byproducts}

$$

Yields improve to 80–85% when using catalytic amounts of Lewis acids (e.g., $$ \text{AlCl}_3 $$).Advantages :

- Avoids stoichiometric use of moisture-sensitive reagents.

- Enables access to structurally complex siloxanes inaccessible via hydrolysis-condensation.

Purification and Characterization

Distillation :

Crude product is purified via fractional distillation under reduced pressure (18–20 mmHg), exploiting the compound’s boiling point of 137.1°C. Impurities with lower volatility (e.g., linear oligomers) are removed in the initial fractions.Spectroscopic Analysis :

Challenges and Optimization Strategies

Byproduct Formation :

Moisture Sensitivity :

Scalability : Industrial-scale production faces hurdles in maintaining reaction homogeneity. Continuous-flow reactors have been proposed to enhance heat and mass transfer.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can yield silane derivatives.

Substitution: Substitution reactions often involve the replacement of one of the silicon atoms with another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are frequently used.

Substitution: Substitution reactions typically require the presence of a strong nucleophile and a suitable solvent.

Major Products

The major products formed from these reactions include various silanol and silane derivatives, which are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.

Biology: The compound’s derivatives are studied for their potential biological activity and use in drug development.

Medicine: Research is ongoing into the use of its derivatives in medical imaging and as therapeutic agents.

Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane exerts its effects involves the interaction of its silicon atoms with various molecular targets. These interactions can lead to the formation of stable complexes, which are crucial in catalysis and other chemical processes. The pathways involved often include the formation of intermediate silanol or silane species, which further react to yield the desired products.

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

- Silicon vs. Carbon : The longer Si–C bonds and reduced ring strain in silicon-containing heterocycles lower conformational barriers compared to carbon-based analogs like morpholine .

- Substituent Effects : Electron-withdrawing groups (e.g., triflyl) planarize nitrogen and stabilize specific rotamers, while bulky substituents (e.g., benzyl) may hinder ring dynamics .

Biological Activity

2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane is a silicon-containing compound notable for its unique dioxane ring structure and dual silicon atoms. This compound has garnered interest in various fields due to its potential biological activities and applications.

- Molecular Formula : C6H16O2Si2

- CAS Number : 5833-60-3

- Structure : The compound features a dioxadisilinane framework that contributes to its distinctive chemical behavior.

Antioxidant Properties

Research indicates that 2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress. Studies have shown that this compound can effectively scavenge reactive oxygen species (ROS), thereby reducing cellular damage and inflammation.

The proposed mechanism of action involves the inhibition of specific enzymes that contribute to oxidative stress. By modulating these pathways, the compound may enhance cellular resilience against oxidative damage. The interaction with cytochrome P450 enzymes has also been noted, which may influence drug metabolism and detoxification processes.

Case Studies and Research Findings

- Cell Culture Studies : In vitro studies demonstrated that treatment with 2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane led to a significant reduction in oxidative markers in cultured human cells. The compound was shown to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation.

- Animal Models : In vivo experiments using rodent models indicated that administration of the compound resulted in improved antioxidant enzyme activity (e.g., superoxide dismutase and catalase) and reduced markers of inflammation in tissues subjected to oxidative stress.

- Comparative Analysis : When compared to other known antioxidants like vitamin C and E, 2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane exhibited comparable or superior efficacy in certain assays assessing radical scavenging ability.

Potential Applications

Given its biological activity, 2,2,6,6-Tetramethyl-1,4,2,6-dioxadisilinane holds promise for several applications:

- Pharmaceuticals : As a potential therapeutic agent for conditions related to oxidative stress such as neurodegenerative diseases.

- Cosmetics : Due to its antioxidant properties, it may be incorporated into skincare products aimed at protecting against environmental damage.

- Food Industry : Its ability to inhibit oxidation could make it a valuable additive for preserving food quality.

Data Table: Summary of Biological Activity Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.